molecular formula C10H10N2O B12818406 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one

1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one

Cat. No.: B12818406
M. Wt: 174.20 g/mol
InChI Key: QJUBTMLEHQPNCW-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an ethanone group at the 8-position.

Preparation Methods

The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethanoyl chloride under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the ethanoyl chloride reacts with the nitrogen atom of the imidazo[1,2-a]pyridine ring.

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, dichloromethane), bases (e.g., sodium methoxide), and controlled temperatures . Major products formed from these reactions include halogenated derivatives, alcohols, and N-oxides.

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A medication used for the treatment of insomnia.

    Saripidem: A sedative and anxiolytic drug.

    Zolimidine: An antiulcer drug.

These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-8-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-6-12-5-3-4-9(8(2)13)10(12)11-7/h3-6H,1-2H3

InChI Key

QJUBTMLEHQPNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C(=O)C

Origin of Product

United States

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